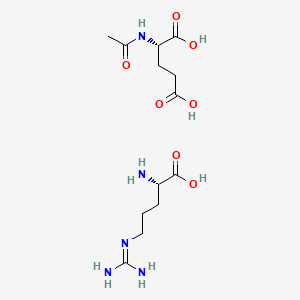
N-(2-Aminoethyl)ethylenediamine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylenetriamine, acetate is an organic compound that consists of a diethylenetriamine backbone with acetate groups attached. Diethylenetriamine itself is a colorless, hygroscopic liquid that is soluble in water and polar organic solvents. It is structurally similar to diethylene glycol and has similar chemical properties. Diethylenetriamine, acetate is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Diethylenetriamine, acetate can be synthesized through the reaction of diethylenetriamine with acetic acid. The reaction typically involves mixing diethylenetriamine with acetic acid under controlled temperature conditions to form the acetate salt. The reaction can be represented as follows:
HN(CH2CH2NH2)2+CH3COOH→HN(CH2CH2NH2)2CH3COO−+H2O
Industrial Production Methods
In industrial settings, the production of diethylenetriamine, acetate involves the use of large-scale reactors where diethylenetriamine and acetic acid are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a concentrated solution or as a solid after evaporation of the solvent.
化学反应分析
Types of Reactions
Diethylenetriamine, acetate undergoes various chemical reactions, including:
Oxidation: Diethylenetriamine can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert diethylenetriamine derivatives to simpler amines.
Substitution: Diethylenetriamine can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or imides.
Reduction: Formation of simpler amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学研究应用
Diethylenetriamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a chelating agent for metal ions.
Industry: Applied in the production of epoxy resins, corrosion inhibitors, and as a curing agent for adhesives.
作用机制
The mechanism of action of diethylenetriamine, acetate involves its ability to form stable complexes with metal ions. The acetate groups enhance its solubility and reactivity. In coordination chemistry, diethylenetriamine acts as a tridentate ligand, binding to metal ions through its nitrogen atoms. This property is exploited in various applications, including metal ion sequestration and catalysis.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler analogue with two amine groups.
Triethylenetetramine: Contains an additional ethylene group compared to diethylenetriamine.
Diethylenetriaminepentaacetic acid (DTPA): A more complex analogue with five acetate groups.
Uniqueness
Diethylenetriamine, acetate is unique due to its balance of reactivity and stability. It offers multiple coordination sites for metal binding while maintaining good solubility in water and organic solvents. This makes it particularly useful in applications requiring both strong metal ion binding and ease of handling.
属性
CAS 编号 |
84066-72-8 |
|---|---|
分子式 |
C6H17N3O2 |
分子量 |
163.22 g/mol |
IUPAC 名称 |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |
InChI 键 |
PBJZEKIRGDSGMN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(CNCCN)N |
相关CAS编号 |
56329-47-6 86171-31-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


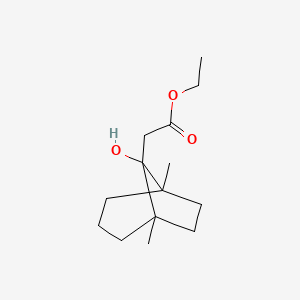

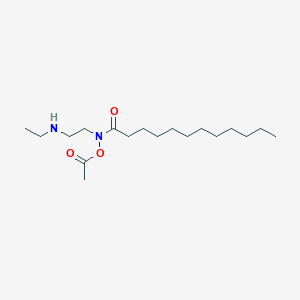
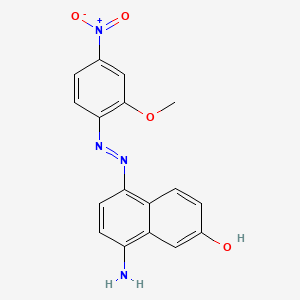
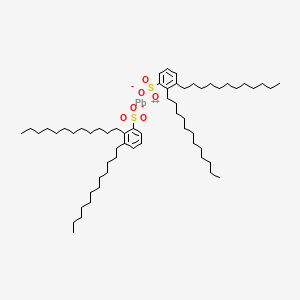
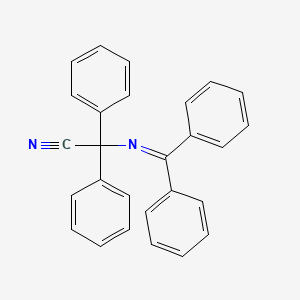
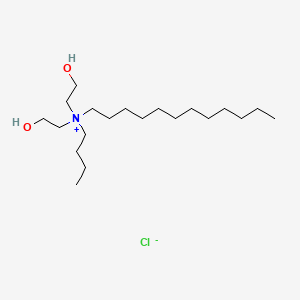
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
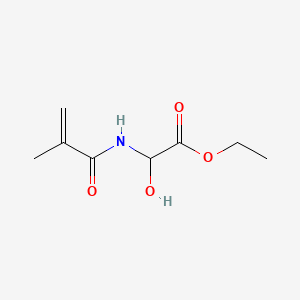
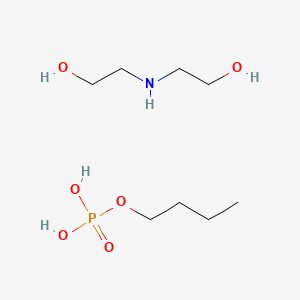

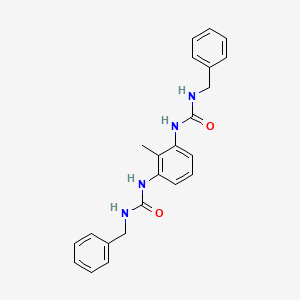
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
